molecular formula C4H10Si B1198757 1-Methylsiletane

1-Methylsiletane

Cat. No.: B1198757
M. Wt: 86.21 g/mol
InChI Key: CQFRXHDORNUERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylsiletane is an organosilicon compound with the molecular formula C₄H₁₀Si It is a four-membered ring structure containing silicon, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylsiletane can be synthesized through several methods. One common approach involves the reaction of methylsilane with ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using chemical vapor deposition techniques. Hot wire chemical vapor deposition (HWCVD) is a notable method where the compound is formed by decomposing methylsilane on a heated tungsten filament .

Chemical Reactions Analysis

Types of Reactions: 1-Methylsiletane undergoes various chemical reactions, including:

    Cycloreversion: This reaction leads to the formation of ethene and methylsilene.

    Ring Opening: This reaction produces propene and methylsilylene.

    Exocyclic Si–CH₃ Bond Cleavage: This reaction generates methyl radicals.

Common Reagents and Conditions: The reactions typically occur under high-temperature conditions, often facilitated by a catalyst such as tungsten in HWCVD processes. The activation energies for these reactions vary, with cycloreversion having the lowest energy requirement .

Major Products: The major products formed from these reactions include ethene, methylsilene, propene, and methylsilylene .

Scientific Research Applications

1-Methylsiletane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylsiletane involves its decomposition on a heated filament, leading to the formation of reactive intermediates such as silenes and silylenes. These intermediates participate in further reactions, contributing to the overall chemical process. The molecular targets include the silicon-hydrogen and silicon-carbon bonds, which undergo cleavage and reformation during the reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring structure and the presence of both silicon-hydrogen and silicon-carbon bonds. This combination allows for diverse chemical reactivity and applications in various fields .

Properties

Molecular Formula

C4H10Si

Molecular Weight

86.21 g/mol

IUPAC Name

1-methylsiletane

InChI

InChI=1S/C4H10Si/c1-5-3-2-4-5/h5H,2-4H2,1H3

InChI Key

CQFRXHDORNUERA-UHFFFAOYSA-N

Canonical SMILES

C[SiH]1CCC1

Synonyms

1-methylsilacyclobutane

Origin of Product

United States

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